molecular formula C22H18Cl2O2 B124426 trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione CAS No. 153977-22-1

trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione

Cat. No.: B124426
CAS No.: 153977-22-1
M. Wt: 385.3 g/mol
InChI Key: QUUMPHYEOKHOOW-UHFFFAOYSA-N
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Description

trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (CAS: 153977-22-1) is a chlorinated 1,4-naphthoquinone derivative with a molecular formula of C22H18Cl2O2 and a molecular weight of 385.28 g/mol. It features a trans-configuration cyclohexyl group substituted with a 4-chlorophenyl moiety at position 3 and a chlorine atom at position 2 of the naphthoquinone core . This compound is primarily recognized as a key intermediate in synthesizing Atovaquone (CAS: 95233-18-4), a broad-spectrum antiprotozoal drug . Its physicochemical properties include a predicted boiling point of 517.4±50.0°C, density of 1.34 g/cm³, and a melting point range of 216–219°C .

Properties

IUPAC Name

2-chloro-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2O2/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)22(26)18-4-2-1-3-17(18)21(19)25/h1-4,9-13,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUMPHYEOKHOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455235, DTXSID501165876
Record name 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione
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Record name 2-Chloro-3-[cis-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione
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Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153977-22-1, 1071223-07-8
Record name 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-[cis-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione
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Record name 1,4-Naphthalenedione, 2-chloro-3-[cis-4-(4-chlorophenyl)cyclohexyl]
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Record name 1,4-Naphthalenedione, 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]
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Preparation Methods

Condensation with Silver Nitrate and Persulfate

A representative procedure from WO2010023686A2 involves heating a mixture of 2-chloro-1,4-naphthoquinone (100.85 g), 4-(4-chlorophenyl)-cyclohexane carboxylic acid (100 g), silver nitrate (26.8 g), and sodium persulfate in a solvent system of acetonitrile, water, and sulpholane (1:1:0.3 ratio) at 70–75°C. The reaction proceeds via a free-radical mechanism, facilitated by the oxidant (persulfate) and silver ion catalyst. After cooling, toluene is added to extract the crude product, followed by sequential washes with sodium chloride solution to remove inorganic residues.

Stereochemical Control

The trans-configuration of the cyclohexyl group is critical for biological activity. Steric hindrance during the coupling step ensures preferential formation of the trans-isomer. Computational modeling and X-ray crystallography confirm that the bulky 4-chlorophenyl group directs the cyclohexyl moiety into the trans orientation, minimizing steric clashes with the naphthoquinone core.

Optimization of Reaction Conditions

Solvent Systems

The choice of solvent significantly impacts reaction efficiency. A ternary mixture of acetonitrile, water, and sulpholane enhances solubility of both aromatic and aliphatic reactants while stabilizing radical intermediates. Trials with alternative solvents (e.g., DMF, THF) resulted in lower yields (<50%) due to poor reactant dispersion or side reactions.

Temperature and Time

Optimal yields (34–37%) are achieved at 70–75°C with a 2–3 hour reaction time. Lower temperatures (50–60°C) prolong the reaction (>8 hours) without improving yield, while higher temperatures (>80°C) promote decomposition of the naphthoquinone core.

Purification Techniques

Crystallization Methods

Crude product purification involves refluxing in acetonitrile to dissolve impurities, followed by cooling to precipitate the desired compound. Additional washes with dichloromethane and methanol remove residual sulpholane and unreacted starting materials.

Table 1: Purification Outcomes Across Patent Examples

ExampleSolvent SystemWash StepsYield (%)Purity (HPLC)
1Acetonitrile → DCM/MeOHToluene, NaCl, MeOH3498.5
2Acetonitrile → DCM/MeOHToluene, NaCl, MeOH3799.2

Analytical Characterization

HPLC Analysis

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98.5%. A C18 column and mobile phase of acetonitrile/water (70:30) resolve the target compound at 8.2 minutes, with no detectable cis-isomer or chlorinated byproducts.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) reveals aromatic protons at δ 7.2–8.5 ppm and cyclohexyl methylene groups at δ 1.5–2.5 ppm. The absence of peaks near δ 5.5–6.0 ppm confirms complete oxidation to the quinone form. IR spectroscopy shows characteristic C=O stretches at 1670 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹.

Yield and Scalability Considerations

Bench-scale reactions (100 g starting material) achieve consistent yields of 34–37%, while pilot-scale batches (1 kg) maintain >30% yield with comparable purity . Key challenges include managing exothermicity during persulfate addition and minimizing solvent waste during extraction.

Chemical Reactions Analysis

trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Antimalarial Agent
The primary application of trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione is as an intermediate in the synthesis of Atovaquone, a well-known antimalarial drug. Atovaquone is effective against Plasmodium species, which are responsible for malaria. The compound's structure allows it to inhibit mitochondrial electron transport in protozoa, leading to their death .

1.2 Antiprotozoal Activity
Beyond malaria, this compound exhibits potential activity against other protozoan infections. Its mechanism of action involves interference with the electron transport chain, similar to that observed in its application for malaria treatment .

3.1 Clinical Applications
Atovaquone has been extensively studied for its efficacy in treating Pneumocystis pneumonia (PCP) in immunocompromised patients and its utility as a second-line treatment for malaria when first-line treatments fail . Research indicates that Atovaquone's effectiveness is significantly enhanced when combined with other antimalarial agents.

3.2 Synthesis Optimization Studies
Recent studies have focused on optimizing the synthesis process of this compound to reduce impurities and increase yield. Innovations in solvent selection and reaction conditions have led to improvements in the overall efficiency of producing high-purity intermediates for pharmaceutical applications .

Mechanism of Action

The mechanism of action of trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione involves its role as an intermediate in the synthesis of Atovaquone. Atovaquone inhibits the mitochondrial electron transport chain in Plasmodium species, the causative agents of malaria . This inhibition disrupts the parasite’s energy production, leading to its death .

Comparison with Similar Compounds

Atovaquone (trans-2-Hydroxy-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione)

  • Structural Differences: Atovaquone (CAS: 95233-18-4) replaces the chlorine atom at position 2 of the naphthoquinone core with a hydroxyl group, while retaining the trans-cyclohexyl-4-chlorophenyl substituent at position 3 .
  • Biological Activity : Atovaquone inhibits mitochondrial electron transport by targeting the cytochrome bc1 complex, making it effective against Plasmodium, Toxoplasma gondii, and Pneumocystis carinii . In contrast, the chlorine substituent in the target compound reduces its direct antiprotozoal efficacy, limiting its role to a synthetic precursor .
  • Synthetic Relationship : The target compound is converted to Atovaquone via hydroxylation under acidic conditions, often involving Lewis acids like AlCl3 to isomerize cis-intermediates to the trans-configuration .

cis-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione

  • Synthetic Relevance : The cis form is often an undesired byproduct during synthesis, requiring isomerization to the trans-configuration for efficient Atovaquone production .

Juglone (5-Hydroxy-1,4-naphthoquinone)

  • Structural Simplicity : Juglone (CAS: 481-39-0) lacks the chlorophenyl-cyclohexyl substituents, featuring only a hydroxyl group at position 5 .
  • Biological Role : As a natural phytotoxin, Juglone exhibits antimicrobial and allelopathic properties but lacks the targeted antiprotozoal activity of Atovaquone due to its simpler structure .

Buparvaquone and Parvaquone

  • Functional Analogues: These hydroxynaphthoquinones share Atovaquone’s mechanism of action but differ in substituents. Buparvaquone is used against Theileria annulata in veterinary medicine, while resistance mutations in cytochrome b (e.g., M121I) highlight structural sensitivity differences compared to Atovaquone .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity Application
trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione 153977-22-1 C22H18Cl2O2 Cl (C2), trans-cyclohexyl Intermediate, electron transport inhibition Atovaquone synthesis
Atovaquone 95233-18-4 C22H19ClO3 OH (C2), trans-cyclohexyl Antiprotozoal (cytochrome bc1 inhibition) Malaria, Pneumocystis treatment
Juglone 481-39-0 C10H6O3 OH (C5) Antimicrobial, phytotoxin Plant defense, research
Buparvaquone 88426-33-9 C19H24O3 OH, alkyl side chain Antitheilerial Veterinary use

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s trans-configuration is critical for high-purity Atovaquone production, with crystallization in acetonitrile yielding >99% purity .
  • Resistance Profiles : Atovaquone’s hydroxyl group enhances binding specificity to cytochrome b, reducing resistance risk compared to Buparvaquone, where single mutations (e.g., M121I) confer resistance .

Biological Activity

Chemical Identity
trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione, with the CAS number 153977-22-1, is a synthetic organic compound notable for its role as an intermediate in the synthesis of pharmaceuticals, particularly the antimalarial drug Atovaquone. Its molecular formula is C22H18Cl2O2C_{22}H_{18}Cl_{2}O_{2}, and it features a complex structure that allows for various chemical reactions .

Synthesis
The synthesis of this compound typically involves the decarboxylative coupling of 2-chloro-1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexane carboxylic acid. This process can include halogenation and other modification steps to enhance yield and purity .

The primary biological activity of this compound is linked to its derivatives, particularly in their application as mitochondrial inhibitors. Specifically, studies have shown that its derivative, 566C80 (trans-4-(4'-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone), is a potent inhibitor of the mitochondrial electron transport chain in Plasmodium falciparum, the causative agent of malaria. The inhibition primarily targets the cytochrome bc1 complex (Complex III), disrupting ATP production in the parasite .

Antimalarial Activity

Research indicates that compounds derived from this compound exhibit significant antimalarial properties. Atovaquone, synthesized from this compound, has been shown to be effective against various strains of Plasmodium and has also demonstrated efficacy against Pneumocystis carinii and Toxoplasma gondii in vitro and in animal models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that 566C80 binds irreversibly to a mitochondrial polypeptide with a molecular mass of approximately 11,500 Da, indicating a specific target within the mitochondrial respiratory chain .
  • Comparative Analysis : In vitro assays comparing Atovaquone and its precursors showed that while all compounds affected mitochondrial function, those derived from this compound exhibited enhanced potency against Plasmodium species .

Table: Comparative Biological Activity of Related Compounds

Compound NameBiological ActivityTarget PathwayReference
AtovaquoneAntimalarialMitochondrial Electron Transport Chain
566C80Mitochondrial InhibitorCytochrome bc1 Complex (Complex III)
2-Chloro-1,4-naphthoquinoneIntermediate for synthesisVarious pathways

Q & A

Basic: What are the established synthetic routes for trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione?

Methodological Answer:
The compound can be synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1 : Chlorination of naphthalene derivatives using ZnCl₂ as a catalyst under reflux conditions, similar to the preparation of 1-(4-chloro-1-hydroxynaphthalen-2-yl)-ethanone .
  • Step 2 : Cyclohexyl group introduction via Friedel-Crafts alkylation or Suzuki coupling, leveraging trans-stereochemistry control through steric hindrance or chiral catalysts.
  • Step 3 : Final quinone formation using oxidizing agents (e.g., FeCl₃) in anhydrous solvents.
    Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize by-products like cis-isomers or over-chlorinated derivatives .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Structural validation requires a combination of:

  • Single-crystal X-ray diffraction (SCXRD) : To confirm trans-configuration and cyclohexyl-phenyl spatial arrangement. Parameters like torsion angles (e.g., C1-C2-C3-C4) and bond lengths (C-Cl ~1.73 Å) are critical .
  • Spectral analysis :
    • ¹H/¹³C NMR : To identify aromatic protons (δ 7.2–8.5 ppm) and cyclohexyl methylene groups (δ 1.5–2.5 ppm).
    • IR spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
      Cross-validation with computational models (e.g., DFT-optimized geometries) enhances reliability .

Basic: What preliminary biological activity data exist for this compound?

Methodological Answer:
Antimicrobial screening protocols typically involve:

  • Agar diffusion assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC (Minimum Inhibitory Concentration) determination : Using broth microdilution (e.g., 0.5–128 µg/mL).
    The chloro-substituent enhances membrane permeability, while the naphthoquinone moiety disrupts electron transport chains, as observed in structurally related compounds .

Advanced: How can computational methods (e.g., DFT) optimize this compound’s electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) are used to:

  • Map HOMO-LUMO gaps to predict redox behavior (critical for quinone-based activity).
  • Analyze electrostatic potential surfaces to identify electrophilic regions (e.g., chlorine atoms) for targeted interactions.
  • Simulate solvent effects (PCM model) to correlate solubility with experimental data .
    These insights guide functional group modifications (e.g., substituting chloro with electron-withdrawing groups) to enhance bioactivity .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:
Discrepancies (e.g., NMR-predicted vs. X-ray-observed conformers) arise due to:

  • Dynamic effects : Solution-phase flexibility vs. solid-state rigidity. Use variable-temperature NMR to assess rotational barriers of the cyclohexyl group.
  • Crystal packing forces : SCXRD may show distorted geometries due to intermolecular interactions (e.g., halogen bonding). Compare with gas-phase DFT geometries to isolate packing artifacts .

Advanced: What strategies improve regioselectivity in chlorination steps?

Methodological Answer:
Regioselective chlorination is achieved via:

  • Directed ortho-metalation : Using LiTMP to deprotonate specific sites before Cl₂ introduction.
  • Catalytic systems : FeCl₃ with ionic liquids (e.g., [BMIM]Cl) to stabilize transition states and reduce side reactions.
    Monitor reaction progress with LC-MS to detect intermediates and adjust stoichiometry dynamically .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:
SAR studies require:

  • Systematic substitution : Synthesize analogs with varied substituents (e.g., fluoro, methyl) at the 4-chlorophenyl or naphthoquinone positions.
  • Biological profiling : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450).
  • QSAR modeling : Use ML algorithms (e.g., Random Forest) to correlate descriptors (e.g., logP, polar surface area) with activity. Data from related chlorinated naphthoquinones suggest halogen position critically impacts binding affinity .

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